molecular formula C11H11ClO2 B14005864 2-(2-Chlorobenzyl)-3-oxobutanal CAS No. 91193-13-4

2-(2-Chlorobenzyl)-3-oxobutanal

Cat. No.: B14005864
CAS No.: 91193-13-4
M. Wt: 210.65 g/mol
InChI Key: NHPXLRPRCJJPLB-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-3-oxobutanal is an organic compound that features a chlorobenzyl group attached to a butanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-3-oxobutanal can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with a suitable aldehyde under controlled conditions. The reaction typically requires a catalyst, such as iron(II) chloride, and is carried out in a solvent like dichloroethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-3-oxobutanal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Chlorobenzyl)-3-oxobutanoic acid.

    Reduction: 2-(2-Chlorobenzyl)-3-hydroxybutanal.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorobenzyl)-3-oxobutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-3-oxobutanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl chloride
  • 2-Chlorobenzyl alcohol
  • 2-Chlorobenzaldehyde

Comparison

2-(2-Chlorobenzyl)-3-oxobutanal is unique due to the presence of both a chlorobenzyl group and a ketone functional group

Properties

CAS No.

91193-13-4

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-oxobutanal

InChI

InChI=1S/C11H11ClO2/c1-8(14)10(7-13)6-9-4-2-3-5-11(9)12/h2-5,7,10H,6H2,1H3

InChI Key

NHPXLRPRCJJPLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1Cl)C=O

Origin of Product

United States

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